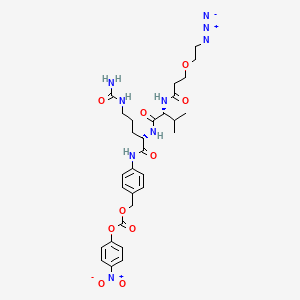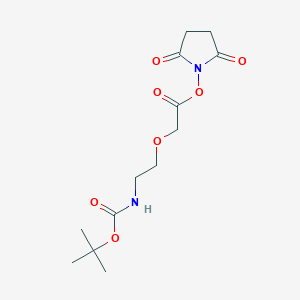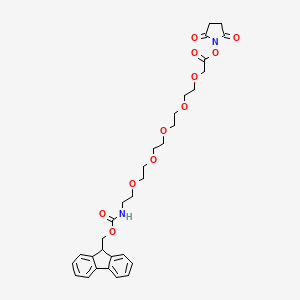
t-Boc-N-Amido-PEG5-CH2CO2-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Boc-N-Amido-PEG5-CH2CO2-NHS ester is a compound that serves as a polyethylene glycol (PEG) linker. It contains an N-hydroxysuccinimide (NHS) ester and a tert-butyloxycarbonyl (t-Boc) protected amine. The NHS ester is reactive towards primary amines, making it useful for labeling proteins, peptides, and other amine-containing molecules. The t-Boc group can be removed under mildly acidic conditions to reveal a free amine, which can then participate in further chemical reactions. The PEG spacer enhances the solubility of the compound in aqueous media.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-Amido-PEG5-CH2CO2-NHS ester typically involves the following steps:
PEGylation: The initial step involves the attachment of a PEG chain to a suitable starting material.
Protection: The amine group is protected using a t-Boc group to prevent unwanted reactions during subsequent steps.
Activation: The carboxyl group is activated by converting it into an NHS ester, which is reactive towards primary amines.
The reaction conditions generally involve the use of organic solvents such as dichloromethane (DCM) and reagents like N,N’-dicyclohexylcarbodiimide (DCC) for the activation of the carboxyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under Good Manufacturing Practice (GMP) conditions to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
t-Boc-N-Amido-PEG5-CH2CO2-NHS ester undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under mildly acidic conditions to reveal a free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reactions are typically carried out in organic solvents like DCM or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Major Products Formed
Amide Bonds: Formed when the NHS ester reacts with primary amines.
Free Amines: Formed upon deprotection of the t-Boc group.
Aplicaciones Científicas De Investigación
t-Boc-N-Amido-PEG5-CH2CO2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the labeling of proteins and peptides for various assays and studies.
Medicine: Employed in the development of drug delivery systems and therapeutic agents.
Industry: Utilized in the modification of surfaces to enhance biocompatibility and reduce protein adsorption
Mecanismo De Acción
The mechanism of action of t-Boc-N-Amido-PEG5-CH2CO2-NHS ester involves the following steps:
NHS Ester Reactivity: The NHS ester reacts with primary amines to form stable amide bonds.
t-Boc Deprotection: The t-Boc group is removed under mildly acidic conditions to reveal a free amine, which can then participate in further reactions.
The PEG spacer increases the solubility of the compound in aqueous media, facilitating its use in various applications.
Comparación Con Compuestos Similares
t-Boc-N-Amido-PEG5-CH2CO2-NHS ester can be compared with other similar compounds such as:
t-Boc-N-Amido-PEG2-CH2CO2H: Contains a shorter PEG chain and a carboxyl group instead of an NHS ester.
t-Boc-N-Amido-PEG3-CH2CO2H: Similar to the PEG2 variant but with a slightly longer PEG chain.
t-Boc-N-Amido-PEG4-CH2CO2H: Features a PEG chain of intermediate length between PEG3 and PEG5
The uniqueness of this compound lies in its combination of a PEG5 spacer, an NHS ester, and a t-Boc protected amine, which provides a balance of reactivity, solubility, and stability.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O11/c1-21(2,3)33-20(27)22-6-7-28-8-9-29-10-11-30-12-13-31-14-15-32-16-19(26)34-23-17(24)4-5-18(23)25/h4-16H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICTXWSDWDFUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114130.png)
![(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114140.png)

![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114148.png)










